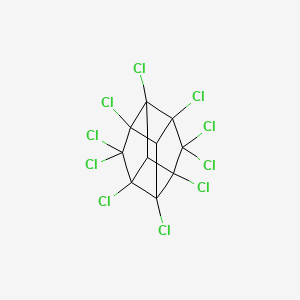
2,8-Dihydromirex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dihydromirex, also known as this compound, is a useful research compound. Its molecular formula is C10H2Cl10 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicological Studies
Sub-Acute Toxicity Research
One of the primary applications of 2,8-dihydromirex has been in toxicological studies. A significant study conducted on rats revealed that exposure to high levels of this compound resulted in notable mortality rates. Specifically, at elevated concentrations, three out of five male rats and four out of five female rats died during a 28-day sub-acute toxicity study. Additionally, the study indicated decreased weight gain among both sexes exposed to photomirex, which is chemically related to this compound .
Environmental Impact Assessment
This compound has also been utilized in assessing the environmental impact of chlorinated compounds. Research indicates that compounds like mirex and its derivatives can persist in the environment due to their chemical stability. Studies have focused on the degradation pathways and bioaccumulation potential of these compounds in various ecosystems .
Environmental Monitoring
Persistence and Bioaccumulation Studies
The stability of this compound makes it a candidate for monitoring environmental contamination. Its long half-life in biological systems raises concerns about bioaccumulation in food chains. Researchers have investigated the fate of mirex and its derivatives in biological systems to understand their long-term ecological effects. These studies are crucial for developing strategies to mitigate the impact of persistent organic pollutants (POPs) on wildlife and human health .
Analytical Methods for Detection
The detection and quantification of this compound in environmental samples have been facilitated by advancements in analytical chemistry. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze soil and water samples for traces of this compound, providing valuable data for environmental risk assessments .
Potential Therapeutic Applications
While primarily studied for its toxicological effects, there is emerging interest in exploring the therapeutic potential of compounds related to this compound. Some studies suggest that derivatives may exhibit pharmacological properties worth investigating further.
Case Studies and Research Findings
- Case Study: Toxicity Analysis
- Case Study: Environmental Persistence
Propiedades
Número CAS |
57096-48-7 |
|---|---|
Fórmula molecular |
C10H2Cl10 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
1,2,4,5,5,6,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decane |
InChI |
InChI=1S/C10H2Cl10/c11-3-1-5(13)4(12)2(7(3,15)9(5,17)18)8(3,16)10(19,20)6(1,4)14/h1-2H |
Clave InChI |
DBAOHFBTAATJBT-UHFFFAOYSA-N |
SMILES |
C12C3(C4(C5C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C12C3(C4(C5C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl |
Sinónimos |
2,8-dihydromirex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















